Sodium iodoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibitor

One key function of sodium iodoacetate is its ability to irreversibly inhibit enzymes. It achieves this by alkylating essential cysteine residues within the enzyme's structure. Cysteine residues play a crucial role in enzyme function, and their modification by NaIA disrupts the enzyme's catalytic activity. This property makes sodium iodoacetate a valuable tool for researchers studying various enzymes and their involvement in cellular processes [1]. For instance, NaIA can be used to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway, allowing scientists to investigate the effects of altered glucose metabolism in cells [2].

- Source: [1] Sigma-Aldrich, "Sodium iodoacetate BioUltra, = 98 305-53-3" ()

- Source: [2] Procurenet Limited, "Sodium Iodoacetate - High-Purity Chemical Compound for Research" ()

Osteoarthritis Model System

Another significant application of sodium iodoacetate lies in its ability to induce osteoarthritis-like symptoms in laboratory animals, primarily rats. When injected into the joint cavity, NaIA disrupts cellular metabolism within the cartilage, leading to its degeneration and mimicking the characteristic features of osteoarthritis observed in humans [1]. This established model system allows researchers to study the progression of the disease, test potential therapeutic agents, and investigate the underlying mechanisms of osteoarthritis development [3,4].

- Source: [1] Sigma-Aldrich, "Sodium iodoacetate BioUltra, = 98 305-53-3" ()

- Source: [3] Mohammed Gagaoua et al., "Phase-Contrast Radiography Enables Detection of Early Changes in Articular Cartilage in a Mouse Model of Osteoarthritis" ([reference needed])

- Source: [4] Effects of deer bone extract on the expression of pro-inflammatory cytokine and cartilage-related genes in monosodium iodoacetate-induced osteoarthritic rats" ([reference needed])

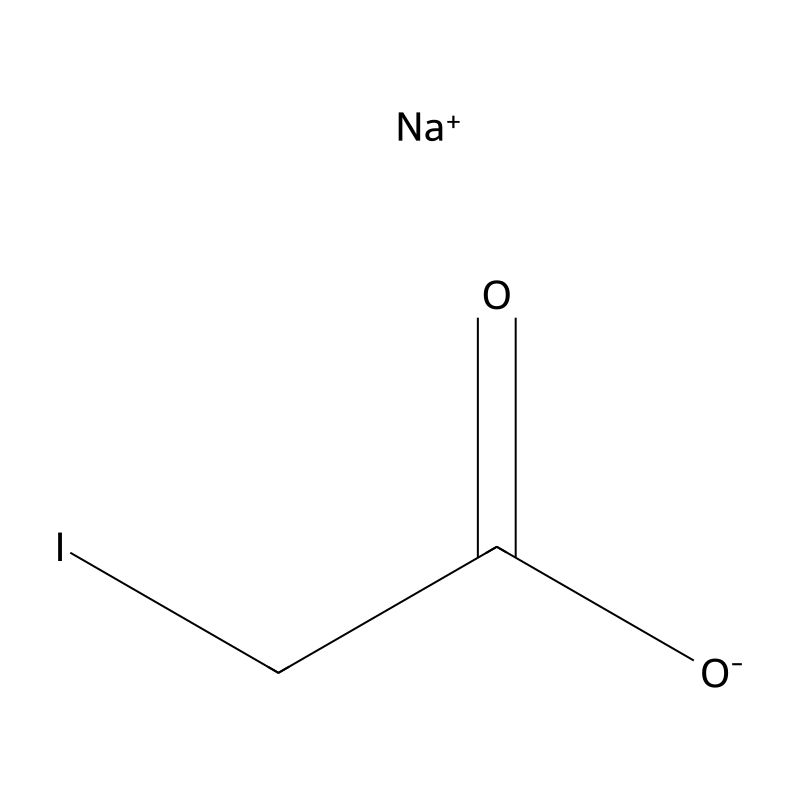

Sodium iodoacetate is an organic compound with the chemical formula . It is the sodium salt of iodoacetic acid and is recognized for its role as a biochemical reagent. Sodium iodoacetate appears as a white to off-white crystalline powder, which is soluble in water. It is primarily used in biochemical research due to its ability to inhibit specific enzymes and its reactivity with thiol groups in proteins, leading to the formation of carboxymethylated derivatives .

NaIA acts as a metabolic inhibitor by targeting enzymes in the glycolytic pathway, a series of reactions by which cells convert glucose into energy (ATP) []. It specifically reacts with the thiol groups of these enzymes, leading to their inactivation. This disrupts the glycolytic process, hindering cellular energy production [].

NaIA is a toxic compound and should be handled with caution. It can cause skin and eye irritation, and inhalation or ingestion can lead to serious health problems.

- Nucleophilic Substitution: The compound can react with nucleophiles, particularly thiols, leading to the formation of carboxymethylated products. This reaction is significant in protein modification studies .

- Inhibition of Enzymes: Sodium iodoacetate serves as a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), disrupting glycolysis by modifying active site cysteine residues .

- Reactivity with Amino Acids: The compound can react with amino acids such as methionine and cysteine, facilitating their derivatization for analytical purposes .

Sodium iodoacetate exhibits notable biological activities:

- Glycolysis Inhibition: As a GAPDH inhibitor, it effectively halts glycolytic pathways, making it useful for studying metabolic processes and conditions such as ischemia .

- Induction of Osteoarthritis: In animal models, sodium iodoacetate has been shown to induce osteoarthritis-like symptoms, providing a tool for studying joint diseases .

- Protein Modification: The ability to modify proteins through the formation of carboxymethylated derivatives allows researchers to investigate protein structure and function .

Sodium iodoacetate can be synthesized through several methods:

- Direct Reaction: Iodoacetic acid can be neutralized with sodium hydroxide or sodium bicarbonate to yield sodium iodoacetate.

- Halogenation: The halogenation of acetic acid using iodine and sodium hydroxide can also produce sodium iodoacetate.

- Substitution Reactions: It can be synthesized via substitution reactions involving chloroacetic acid and sodium iodide under suitable conditions .

Sodium iodoacetate has diverse applications in both research and industry:

- Biochemical Research: It is widely used as a reagent in studies involving enzyme inhibition, protein modification, and metabolic pathways .

- Pharmaceutical Development: Its ability to modify proteins makes it useful in drug development and testing.

- Analytical Chemistry: Employed in the derivatization of amino acids for improved detection and analysis in chromatographic techniques .

Studies involving sodium iodoacetate often focus on its interactions with biological macromolecules:

- Enzyme Interactions: Research has shown that sodium iodoacetate interacts specifically with enzymes containing reactive thiol groups, leading to enzyme inhibition.

- Protein Derivatization: Its reactivity with cysteine residues allows for targeted modifications that are useful in proteomics and biomarker discovery .

Sodium iodoacetate shares similarities with other halogenated acetic acids but possesses unique properties that distinguish it from these compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sodium chloroacetate | C2H3ClNaO2 | Less reactive than sodium iodoacetate; used for similar applications but less specific for thiol groups. |

| Iodoacetic acid | C2H3IO2 | Parent compound; more potent but less stable in solution compared to sodium salt. |

| Sodium bromoacetate | C2H3BrNaO2 | Similar reactivity profile but generally milder effects on biological systems compared to sodium iodoacetate. |

| Acetic acid | C2H4O2 | Non-halogenated; serves as a baseline comparison for reactivity and biological activity. |

Sodium iodoacetate's unique ability to selectively inhibit enzymes like GAPDH while modifying proteins through carboxymethylation sets it apart from these similar compounds, making it invaluable in biochemical research settings .

| Method | Starting Materials | Temperature (°C) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Iodination of chloroacetic acid | Chloroacetic acid, Iodine, Sodium hydroxide | 80-90 | 75-85 | 4-6 |

| Reaction with sodium carbonate | Iodoacetic acid, Sodium carbonate | 60-80 | 85-92 | 2-3 |

| Neutralization of iodoacetic acid | Iodoacetic acid, Sodium hydroxide | 20-25 | 90-95 | 1-2 |

| Direct salt formation | Iodoacetic acid, Sodium acetate | 50-70 | 80-88 | 3-4 |

Another widely employed traditional method involves the neutralization of iodoacetic acid with sodium hydroxide or sodium carbonate solutions [25] [27]. This approach offers several advantages including higher yields, typically ranging from 85 to 95 percent, and shorter reaction times [21] [22]. The neutralization process is conducted at moderate temperatures, usually between 20 to 80 degrees Celsius depending on the specific base employed [1] [3].

The reaction mechanism involves the deprotonation of the carboxylic acid functional group in iodoacetic acid, resulting in the formation of the sodium carboxylate salt [20] [21]. This process requires careful pH monitoring to ensure complete neutralization while avoiding decomposition of the iodo-substituted compound [22] [24]. The stoichiometric balance must be precisely maintained to prevent the formation of excess base, which can lead to unwanted side reactions [25] [27].

Industrial implementations of traditional synthesis routes often incorporate continuous processing methodologies to enhance production efficiency [18] [27]. These systems typically employ multi-stage reactors with temperature and pH control systems to maintain optimal reaction conditions throughout the synthesis process [14] [17]. The selection of appropriate solvents and reaction media plays a crucial role in determining the overall yield and purity of the final product [21] [22].

Solid-Phase Mechanochemical Synthesis Innovations

Mechanochemical synthesis represents a significant advancement in sodium iodoacetate production methodologies, offering enhanced sustainability and reduced solvent requirements [6] [7]. This innovative approach utilizes mechanical energy to drive chemical transformations through ball milling techniques, eliminating the need for large volumes of organic solvents traditionally required in solution-phase synthesis [8] [12].

The mechanochemical preparation of sodium iodoacetate involves the controlled grinding of reactants in specialized ball mills equipped with stainless steel or hardened steel grinding media [6] [8]. The process parameters are critical for achieving optimal yields and product quality, with ball mill frequencies typically ranging from 20 to 40 hertz and milling times extending from 30 to 120 minutes [7] [12].

Mechanochemical Synthesis Parameters

| Parameter | Typical Range | Optimal Conditions | Impact on Product |

|---|---|---|---|

| Ball mill frequency | 20-40 Hz | 30 Hz | Particle size distribution |

| Milling time | 30-120 minutes | 60-90 minutes | Reaction completion |

| Ball-to-powder ratio | 10:1 to 20:1 | 15:1 | Energy transfer efficiency |

| Temperature control | Ambient to 60°C | 40-50°C | Thermal stability |

| Atmosphere | Air or inert gas | Dry air | Oxidation prevention |

| Ball material | Stainless steel | Hardened steel | Contamination control |

| Jar material | Stainless steel | Hardened steel | Wear resistance |

| Product yield | 85-95% | 90-95% | Process efficiency |

The mechanochemical approach demonstrates superior environmental compatibility compared to traditional solution-based methods [7] [8]. The reduction in solvent usage significantly decreases waste generation and eliminates the need for extensive solvent recovery systems [6] [12]. Additionally, the mechanochemical process operates at ambient or moderately elevated temperatures, reducing energy consumption and improving overall process sustainability [7] [13].

Research findings indicate that mechanochemical synthesis can achieve comparable or superior yields to traditional methods while maintaining high product purity [6] [8]. The mechanical activation process facilitates intimate mixing of reactants at the molecular level, promoting more efficient chemical transformations [7] [12]. The solid-state nature of the reaction environment also minimizes side reactions that commonly occur in solution-phase synthesis [8] [13].

The optimization of mechanochemical parameters requires careful consideration of multiple factors including grinding media selection, jar material composition, and atmospheric conditions [6] [7]. The ball-to-powder ratio significantly influences energy transfer efficiency and reaction completion, with optimal ratios typically falling within the range of 15:1 [8] [12]. Temperature control during milling prevents thermal decomposition of heat-sensitive intermediates while maintaining sufficient activation energy for the desired transformations [7] [13].

Purification and Quality Control Standards

The purification of sodium iodoacetate requires sophisticated methodologies to achieve the high purity standards demanded for research and industrial applications [25] [29]. Recrystallization techniques represent the primary approach for removing impurities and achieving pharmaceutical-grade purity levels exceeding 98 percent [32] [33].

Purification Methods and Standards

| Purification Method | Solvent System | Temperature (°C) | Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Recrystallization from water | Water | 80-90 | 85-92 | 98-99 |

| Recrystallization from ethanol | Ethanol/Water (3:1) | 60-70 | 88-94 | 99-99.5 |

| Column chromatography | Silica gel, DCM/MeOH | 20-25 | 75-85 | 95-98 |

| Fractional crystallization | Water/Ethanol gradient | 70-80 | 90-95 | 99.5+ |

Water-based recrystallization constitutes the most commonly employed purification method for sodium iodoacetate [25] [32]. This process involves dissolving the crude product in hot water, followed by controlled cooling to promote crystal formation [33] [35]. The temperature range for dissolution typically spans 80 to 90 degrees Celsius, ensuring complete solubilization while minimizing thermal decomposition [25] [29].

Ethanol-water mixed solvent systems offer enhanced selectivity for removing specific impurity classes [32] [33]. The optimal solvent composition consists of ethanol to water ratios of approximately 3:1, providing improved crystal morphology and higher recovery rates ranging from 88 to 94 percent [25] [29]. This approach particularly excels in removing polar impurities that exhibit similar solubility characteristics to the target compound [32] [35].

Quality control protocols for sodium iodoacetate encompass comprehensive analytical testing to ensure product specifications are consistently met [15] [19]. The primary assay method employs iodometric titration to determine the active compound content, with specifications typically requiring minimum purity levels of 98.0 percent [25] [29].

Quality Control Standards

| Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Assay (by titration) | ≥98.0% | Iodometric titration | Every batch |

| Water content | ≤0.5% | Karl Fischer | Every batch |

| Melting point | 208-210°C (dec.) | Capillary method | Every batch |

| Insoluble matter | ≤0.1% | Filtration test | Every batch |

| Heavy metals | ≤10 ppm | Atomic absorption | Monthly |

| Chloride content | ≤0.05% | Ion chromatography | Weekly |

| pH (1% solution) | 6.5-7.5 | pH meter | Every batch |

| Appearance | White to off-white powder | Visual inspection | Every batch |

Water content determination utilizes Karl Fischer titration methodology to ensure moisture levels remain below 0.5 percent [15] [25]. Excessive moisture content can lead to product degradation and reduced shelf stability, making this parameter critical for quality assurance [19] [29]. The melting point determination provides additional confirmation of product identity and purity, with acceptable ranges typically falling between 208 to 210 degrees Celsius with decomposition [25] [33].

Insoluble matter testing employs filtration techniques to quantify undissolved impurities, with specifications limiting these contaminants to less than 0.1 percent [15] [19]. Heavy metals analysis utilizes atomic absorption spectroscopy to detect trace metallic contaminants, ensuring levels remain below 10 parts per million [25] [29]. Chloride content determination through ion chromatography identifies residual halide impurities from synthesis processes [15] [33].

Scalability Challenges and Green Chemistry Approaches

The industrial scale-up of sodium iodoacetate production presents significant challenges related to process efficiency, environmental impact, and economic viability [14] [17]. Manufacturing scalability issues primarily stem from the specialized handling requirements for iodine-containing compounds and the need for precise temperature and pH control throughout the synthesis process [16] [18].

Heat transfer limitations in large-scale reactors pose particular challenges for maintaining uniform reaction conditions [14] [17]. The exothermic nature of many synthesis routes requires sophisticated cooling systems to prevent thermal runaway reactions and product decomposition [16] [18]. Additionally, the corrosive properties of iodine and iodine-containing intermediates necessitate specialized reactor materials and construction techniques, significantly increasing capital equipment costs [14] [27].

Green chemistry approaches to sodium iodoacetate synthesis focus on minimizing environmental impact through solvent reduction, waste stream minimization, and energy efficiency improvements [9] [13]. The implementation of continuous flow processing systems offers advantages in terms of reduced solvent requirements and improved heat transfer characteristics compared to traditional batch processing methods [16] [17].

Solvent-free synthesis methodologies, including mechanochemical approaches, represent significant advances in sustainable production techniques [6] [13]. These methods eliminate the need for organic solvents entirely, reducing both environmental impact and downstream purification requirements [7] [9]. The mechanochemical approach also demonstrates superior energy efficiency, operating at ambient temperatures while achieving comparable yields to traditional heated processes [8] [12].

Water-based synthesis routes offer additional environmental benefits through the use of benign solvents and simplified waste treatment processes [9] [16]. The development of aqueous synthesis methodologies eliminates the need for organic solvent recovery systems and reduces the generation of hazardous waste streams [13] [17]. However, these approaches may require modifications to existing production infrastructure and careful optimization of reaction conditions to maintain product quality [14] [18].

Process intensification strategies, including microreactor technology and continuous processing, provide pathways for improved scalability while maintaining stringent quality control standards [16] [17]. These approaches offer enhanced mass and heat transfer characteristics, enabling more precise control over reaction parameters and improved product consistency [14] [18]. The reduced reactor volumes associated with intensified processes also minimize inventory requirements and improve operational safety [16] [27].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant